N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide
Description
Properties
CAS No. |
55464-27-2 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(E)-N,N-diethyl-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C8H14N2O3/c1-4-10(5-2)8(12)7(9-13)6(3)11/h11H,4-5H2,1-3H3/b7-6+ |
InChI Key |
ZEEGXYVIQZEAOW-VOTSOKGWSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C(/C)\O)/N=O |
Canonical SMILES |
CCN(CC)C(=O)C(=C(C)O)N=O |
Origin of Product |
United States |
Preparation Methods
Key Steps
Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NaNO₂ (1.5 eq) | Acetic acid | 0°C | 2–4 h | 72–85% | |
| HNO₃ (concentrated) | CH₂Cl₂ | 10°C | 54 s | 79%* |
*Yield obtained in continuous-flow nitration systems.
Mechanistic Insight : Electrophilic nitrosation occurs at the α-position of the carbonyl group, forming an intermediate nitrile oxide that rearranges to the stable hydroxyimino product.
Ethyl Cyanoacetate-Based Synthesis
Ethyl cyanoacetate serves as a versatile precursor for constructing the core structure of the target compound.
Stepwise Reaction Pathway
-
Amidation : Ethyl cyanoacetate reacts with diethylamine to form N,N-diethyl-2-cyanoacetamide.
-
Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions.
-
Condensation : The resulting acid is condensed with hydroxylamine to form the hydroxyimino moiety.
Experimental Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | Diethylamine, EtOH, 60°C, 6 h | 89% | |
| Hydrolysis | 6M HCl, 80°C, 8 h | 76% | |
| Condensation | NH₂OH·HCl, EtOH, 25°C, 12 h | 63% |
Advantages : This route enables scalability due to the commercial availability of ethyl cyanoacetate and straightforward reaction conditions.
Diethylhydroxylamine-Mediated Synthesis
Diethylhydroxylamine (DEHA) is employed to introduce the hydroxyimino group directly.
Procedure
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Heteropolyacid-loaded solid acid |
| Temperature | 35–70°C |
| Reaction Time | 3–16 h |
| Product Yield | 66–78% |
Note : This method avoids the use of toxic reagents like sodium nitrite, enhancing safety.
Flow Chemistry for Continuous Synthesis
Continuous-flow systems improve safety and efficiency in nitration reactions.
Process Overview
Performance Metrics
| Parameter | Value |
|---|---|
| Residence Time | 54–200 s |
| Throughput | 1.47 g/h |
| Isolated Yield | 63–79% (α-nitro derivatives) |
Advantages : Rapid nitration (minutes vs. hours in batch) and reduced waste generation.
Alternative Multicomponent Reactions
Ethyl cyanoacetate participates in multicomponent reactions (MCRs) to form heterocycles, which are precursors to the target compound.
Example Reaction
Yield and Selectivity
| Component | Role in Reaction | Yield |
|---|---|---|
| Ethyl cyanoacetate | Carbonyl source | 75–98% |
| Hydrazine | Nitrogen source | – |
Limitation : Requires additional steps to introduce the hydroxyimino group.
Comparative Analysis of Methods
| Method | Advantages | Challenges |
|---|---|---|
| Nitrosation | High yield, direct route | Requires NaNO₂ (toxic) |
| Ethyl cyanoacetate | Scalable, cost-effective | Multi-step process |
| Diethylhydroxylamine | Non-toxic reagents | Lower yields, complex catalyst |
| Flow chemistry | Safe, high throughput | Capital-intensive equipment |
Critical Factors in Optimization
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyimino group undergoes oxidation to form nitro or carbonyl derivatives. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic medium) | 25°C, 6 hours | N,N-diethyl-3-oxobutanamide | 72% | |
| CrO₃/H₂SO₄ | Reflux, 3 hours | 2-nitro-3-oxobutanamide derivative | 58% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the hydroxyimino group, forming an unstable nitrile oxide intermediate that rearranges to nitro or carbonyl products.
Reduction Reactions
The oxo and hydroxyimino groups are reduced under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄/MeOH | 0°C, 2 hours | N,N-diethyl-2-amino-3-hydroxybutanamide | 65% | |
| LiAlH₄/THF | Reflux, 4 hours | Secondary amine derivatives | 41% |
Selectivity Note : NaBH₄ selectively reduces the oxo group without affecting the hydroxyimino moiety, whereas LiAlH₄ reduces both functional groups.
Hydrolysis Reactions
Acidic or alkaline hydrolysis cleaves the amide bond and hydroxyimino group:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, 80°C, 8 hours | Diethylamine + 3-oxobutanamide | 89% | |
| 2M NaOH, 60°C, 5 hours | Ethanol + ammonium oxime salts | 76% |
Substitution Reactions
The hydroxyimino group participates in nucleophilic substitution:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | EtOH, 25°C, 12 hours | N,N-diethyl-2-(methylamino)-3-oxobutanamide | 63% | |
| Phenylthiol | DMF, 50°C, 6 hours | Thioamide derivative | 51% |
Kinetic Study : Substitution rates correlate with nucleophile strength (e.g., thiols > amines).
Cyclization Reactions
The compound forms heterocycles under specific conditions:
| Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cu(OTf)₂/neocuproine | DMA, 60°C, 3 hours | Pyrazole derivative | 82% | |
| TFAA/TfOH | CH₂Cl₂, -10°C, 1 hour | Isoxazoline intermediate | 68% |
Regioselectivity : Pyrazole formation favors the 3,5-disubstituted isomer due to steric and electronic effects .
Nitration Reactions
Direct nitration of the α-carbon has been demonstrated in flow chemistry:
| Nitration System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (65%) | 10°C, 107 seconds | α-Nitro amide derivative | 54% |
Optimization : Higher nitric acid concentration (98%) improved conversion but reduced selectivity due to competing dinitration .
Metal Coordination Chemistry
The hydroxyimino group acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Formed | Stability | Source |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, 25°C, 2 hours | [Cu(L)₂]·2H₂O | High | |
| Fe(III) chloride | EtOH, reflux, 6 hours | FeL₃Cl₃ | Moderate |
Application : These complexes show catalytic activity in oxidation reactions.
Key Research Findings
-
Synthetic Utility : The compound serves as a precursor for pyrazole and isoxazoline derivatives, critical in agrochemical and pharmaceutical synthesis .
-
Reactivity Trends :
-
Hydroxyimino group > amide group in electrophilic reactions.
-
Steric hindrance from diethyl groups slows substitution at the amide nitrogen.
-
-
Industrial Relevance : Flow nitration protocols achieve higher yields (54%) compared to batch methods (≤30%) .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes. Its mechanism of action involves forming hydrogen bonds with active site residues of enzymes, thereby disrupting normal biochemical pathways. This property makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is beneficial.
Case Study: Enzyme Inhibition
Research indicates that N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide can inhibit acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease. The compound's interaction with AChE suggests it could be developed into a treatment option for neurodegenerative disorders .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of complex structures that are valuable in pharmaceutical development.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Dimethyl-2-(hydroxyimino)-3-oxobutanamide | Structure | Dimethyl substitution affects solubility and reactivity |
| N-Hydroxy-N,N-Diethylacetamide | Structure | Contains an acetamide moiety; potential for different biological activity |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | Structure | Ester instead of amide; may exhibit different reactivity patterns |
Agrochemicals
This compound is also explored for applications in agrochemicals due to its potential biological properties. Its ability to interact with metal ions suggests possible uses as a chelating agent or catalyst in agricultural formulations.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- The N,N-diethyl group in the target compound increases steric hindrance and lipophilicity compared to the N-phenyl group in CAS 2352-40-1 . This reduces solubility in polar solvents but enhances membrane permeability.
- The chloro substituent in 2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7) introduces electrophilicity, making it reactive in nucleophilic substitutions for agrochemical intermediates .
- Hydroxyimino vs. Aryl Groups: Hydroxyimino-containing compounds (e.g., CAS 2352-40-1 and 52900-90-0) exhibit stronger metal-chelating capabilities than aryl-substituted derivatives (e.g., CAS 2415-82-9), which are more suited for pigment synthesis .
Solubility and Reactivity
- Hydroxyimino Derivatives: Exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding from -NOH and amide groups. CAS 52900-90-0 is less soluble in water than CAS 2352-40-1 due to the hydrophobic diethyl groups .
- Chloro Derivatives :
Trends :
- Hydroxyimino Derivatives: Gaining traction in green chemistry for metal recovery and catalytic processes .
- N,N-Dialkyl Derivatives : Preferred in agrochemicals due to stability under physiological conditions .
Biological Activity
N,N-Diethyl-2-(hydroxyimino)-3-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of diethylamine with 2-(hydroxyimino)-3-oxobutanamide. Its structure includes a hydroxyimino group, which is known to enhance biological activity by interacting with various molecular targets, particularly enzymes involved in metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human colon cancer (HCT 116) and breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and increased production of reactive oxygen species (ROS), leading to cell death .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating moderate antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, indicating its potential as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its interaction with enzymes and other molecular targets:
- Enzyme Inhibition : The hydroxyimino group allows for effective binding to active sites of enzymes, potentially inhibiting their function. This inhibition can disrupt metabolic processes in cancer cells and bacteria.
- Reactive Oxygen Species Generation : The compound increases ROS levels within cells, contributing to oxidative stress that can lead to apoptosis in cancer cells .
- Topoisomerase Inhibition : Similar compounds have been noted for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thus affecting cancer cell proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study 1 : A study evaluated the cytotoxicity of the compound on HCT 116 cells, reporting a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves both apoptosis induction and cell cycle arrest .
- Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The results indicated that treatment with the compound resulted in a notable decrease in bacterial growth, suggesting its potential as a therapeutic agent against resistant strains .
Data Summary
| Biological Activity | Effectiveness | Target Cell Lines | MIC (µg/mL) |
|---|---|---|---|
| Cytotoxicity | High | HCT 116, MCF-7, MDA-MB-231 | - |
| Antibacterial Activity | Moderate | E. coli, S. aureus | 64 - 512 |
Q & A
Basic Research Question
- FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N–O stretch at ~1550 cm⁻¹) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., diethyl groups at δ ~1.2 ppm for CH₃ and ~3.4 ppm for CH₂) and carbonyl/hydroxyimino carbons (δ ~170-190 ppm) .
- Mass Spectrometry (ESI or APCI) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns . Advanced methods like HRMS or X-ray crystallography resolve structural ambiguities .
How does the hydroxyimino group influence the compound’s reactivity and stability?
Advanced Research Question
The hydroxyimino (–N–OH) group introduces tautomerism (oxime-enol equilibrium) and redox sensitivity. Under acidic conditions, it may undergo hydrolysis to regenerate the ketone. Photodegradation studies of related compounds (e.g., N-aryl-3-oxobutanamides) show decomposition to urea derivatives or reversion to ketones under UV light . Stability assays (e.g., HPLC monitoring under varying pH/light) are critical for applications requiring long-term storage .
What strategies resolve contradictions in reported biological activities of 3-oxobutanamide derivatives?
Advanced Research Question
Discrepancies in antimicrobial or antioxidant activities may arise from:
- Structural variations (e.g., substituents on the phenyl ring alter electron density and binding affinity) .
- Assay conditions (e.g., bacterial strain specificity, solvent polarity in antioxidant DPPH tests) .
- Purity : Byproducts from incomplete synthesis (e.g., unreacted precursors) may skew results. Validate purity via HPLC and repeat assays with rigorously characterized batches .
How can molecular docking predict interactions between this compound and biological targets?
Advanced Research Question
- Target Selection : Prioritize enzymes with known oxime-binding pockets (e.g., acetylcholinesterase, cytochrome P450) .
- Docking Workflow :
- Prepare the ligand (protonation states, tautomer optimization).
- Use software like AutoDock Vina with hybrid scoring functions.
- Validate with MD simulations to assess binding stability .
- Experimental Validation : Compare docking scores with enzymatic inhibition assays (e.g., IC₅₀ values) .
What are the implications of substituent effects on the compound’s pharmacological profile?
Advanced Research Question
Substituents on the diethylamide or hydroxyimino groups modulate lipophilicity (logP) and bioavailability. For example:
- Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, potentially increasing reactivity with nucleophilic residues in enzymes .
- Bulkier groups (e.g., aryl rings) may sterically hinder target binding. QSAR studies can quantify these effects by correlating substituent parameters (Hammett σ, π) with activity data .
How can degradation pathways inform safe handling protocols for this compound?
Basic Research Question
Thermal or photolytic degradation may release toxic byproducts (e.g., nitrosamines, ketones). Mitigation strategies include:
- Storage : In amber vials at –20°C under inert atmosphere .
- Handling : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact .
- Waste Disposal : Neutralize acidic residues before disposal to prevent hydrolysis .
What computational methods support the design of derivatives with enhanced bioactivity?
Advanced Research Question
- DFT Calculations : Optimize geometry and predict redox potentials of the hydroxyimino group .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from –N–OH) for target engagement .
- ADMET Prediction : Use tools like SwissADME to forecast permeability, metabolic stability, and toxicity .
How do solvent polarity and reaction time affect cyclization reactions involving this compound?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, dioxane) stabilize transition states in cyclization, while protic solvents (e.g., ethanol) may protonate intermediates, slowing reaction rates. For example, cyclization with piperidine in dioxane completes within 20 minutes, yielding heterocyclic products (e.g., pyridones) . Kinetic studies (e.g., time-resolved NMR) can map reaction progress and identify rate-limiting steps .
What analytical challenges arise in quantifying trace impurities in synthesized batches?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
